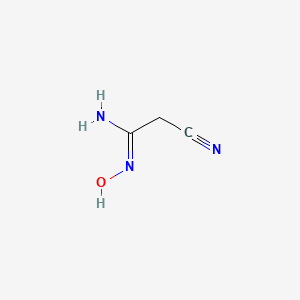
1-Ethynyl-4-(nonyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Ethynyl-4-(nonyloxy)benzene” is a chemical compound . It is a derivative of benzene, which is an aromatic hydrocarbon . The molecular formula of a similar compound, 1-Ethynyl-4-octyloxybenzene, is C16H22O, with an average mass of 230.345 Da and a monoisotopic mass of 230.167068 Da .
Synthesis Analysis
The synthesis of benzene derivatives often involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Chemical Reactions Analysis
Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Applications De Recherche Scientifique
Synthesis and Characterization
Polymerization Reactions : Compounds similar to 1-Ethynyl-4-(nonyloxy)benzene have been synthesized through phase transfer catalyzed polymerization reactions, displaying mesomorphic behavior and forming mesomorphic EDA complexes with electron acceptors. This indicates their potential in creating materials with specific optical and electronic properties (Pugh & Percec, 1990).
Delocalization of Free Electron Density : Studies on related phenylene-ethynylene compounds show that upon excitation, an unpaired electron conjugated with the phenylene-ethynylene core becomes substantially delocalized over the pi-system, altering the -CC- vibrational frequencies. This property is important for understanding the photochemical behavior of these compounds (Polyansky et al., 2005).
Preparation Methods : The preparation of 1,4-diethynyl-2,5-bis-nonyloxy-benzene and similar compounds involves steps like Sonogashira coupling reaction, demonstrating their synthetic accessibility and the potential for further functionalization (Luo Chun-hua, 2007).
Applications in Material Science
Polymer Light-Emitting Electrochemical Cells : The electro-active properties of related ethynylated benzene compounds have been explored for use in polymer light-emitting electrochemical cells (LECs), indicating their potential for electronic and optoelectronic applications (Yang et al., 2001).
Sensors for Picric Acid : Organometallic complexes incorporating ethynyl functionality have shown potential as selective sensors for picric acid, a common constituent of explosives, indicating their importance in security and environmental monitoring applications (Samanta & Mukherjee, 2013).
Mesomorphic Behaviour and Liquid Crystals : Research on tetrasubstituted benzenes with ethynyl substituents reveals their nematogenic and smectic C phase behavior, highlighting their significance in the development of liquid crystal displays and other optical devices (Norbert et al., 1997).
Safety And Hazards
The safety data sheet for a similar compound, Ethylbenzene, indicates that it is highly flammable and may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause damage to organs through prolonged or repeated exposure. It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1-ethynyl-4-nonoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O/c1-3-5-6-7-8-9-10-15-18-17-13-11-16(4-2)12-14-17/h2,11-14H,3,5-10,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLVEBNMFNZERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561545 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-(nonyloxy)benzene | |
CAS RN |
79887-20-0 |
Source


|
| Record name | 1-Ethynyl-4-(nonyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



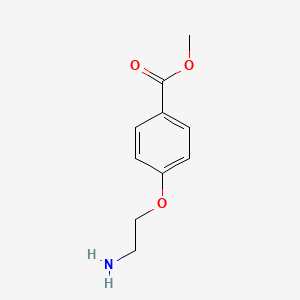
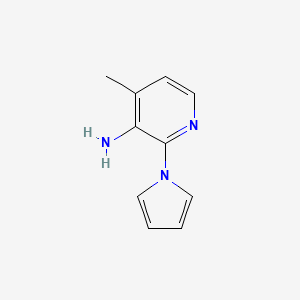
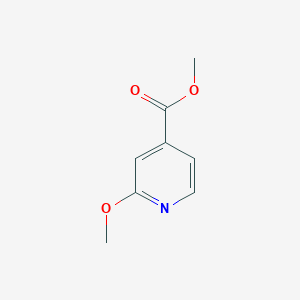
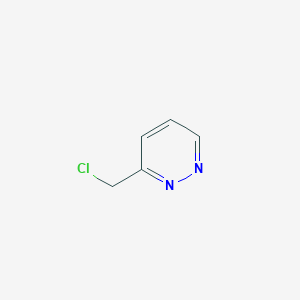

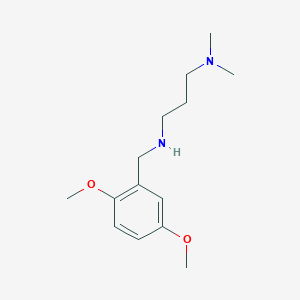
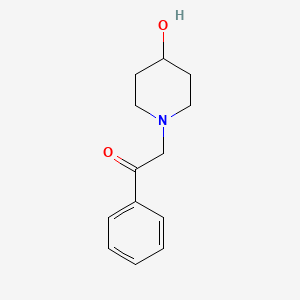
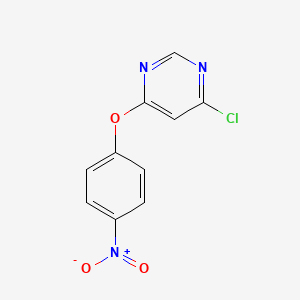
![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)

